

Technical Guide: Spectroscopic Analysis of 5-Bromo-2-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-methoxypyridine-4-boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data and analytical methodologies for the characterization of **5-Bromo-2-methoxypyridine-4-boronic acid**. The information herein is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of this compound, a key building block in various chemical and pharmaceutical applications.

Compound Profile

- Chemical Name: **5-Bromo-2-methoxypyridine-4-boronic acid**
- CAS Number: 957060-94-5[1][2]
- Molecular Formula: $C_6H_7BBrNO_3$ [1][3]
- Molecular Weight: 231.84 g/mol [1]
- Appearance: White to off-white solid[3]
- Melting Point: 130-134 °C[3]

Chemical Structure:

Spectral Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of **5-Bromo-2-methoxypyridine-4-boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ^1H NMR Spectral Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.20	s	1H	H-6 (Pyridine)
~7.50	s	1H	H-3 (Pyridine)
~8.30	s (broad)	2H	B(OH) $_2$
~3.90	s	3H	-OCH $_3$

Table 2: Expected ^{13}C NMR Spectral Data (125 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~164.0	C-2 (Pyridine)
~152.0	C-6 (Pyridine)
~115.0	C-5 (Pyridine)
~112.0	C-3 (Pyridine)
~145.0 (broad)	C-4 (Pyridine)
~54.0	-OCH $_3$

Chromatographic Analysis

Table 3: Representative HPLC Purity Analysis Parameters

Parameter	Value
Purity	>97%
Retention Time	~4.5 min (Isocratic)
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	Acetonitrile:Water (0.1% Formic Acid)
Flow Rate	1.0 mL/min
Detection	UV at 254 nm

Table 4: Representative LC-MS Analysis Parameters

Parameter	Value
Retention Time	~2.1 min (Gradient)
Column	C18, 2.1 x 50 mm, 1.8 μ m
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Ionization Mode	Electrospray Ionization (ESI), Positive
Expected [M+H] ⁺	m/z 232.98, 234.98 (Bromine Isotopic Pattern)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of **5-Bromo-2-methoxypyridine-4-boronic acid** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The use of a hydrogen-bonding solvent like DMSO-d₆ is often beneficial for boronic acids to prevent the

formation of boroxines (cyclic anhydrides), which can complicate the NMR spectra. The solution is then transferred to a 5 mm NMR tube.

^1H and ^{13}C NMR Acquisition:

- Instrument: 500 MHz NMR Spectrometer
- Solvent: DMSO- d_6
- Temperature: 298 K
- ^1H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 3.28 s
- ^{13}C NMR Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.09 s

High-Performance Liquid Chromatography (HPLC)

Sample and Mobile Phase Preparation: A stock solution of the sample is prepared by dissolving approximately 1 mg of **5-Bromo-2-methoxypyridine-4-boronic acid** in 1 mL of diluent (e.g., 50:50 acetonitrile:water). This is then further diluted to a working concentration of approximately 0.1 mg/mL. The mobile phase components are filtered and degassed prior to use.

Chromatographic Conditions:

- System: HPLC system with a UV-Vis detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (each containing 0.1% Formic Acid). For a gradient, a typical run might be:
 - 0-20 min: 10% to 90% Acetonitrile
 - 20-25 min: 90% Acetonitrile
 - 25-26 min: 90% to 10% Acetonitrile
 - 26-30 min: 10% Acetonitrile
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample and Mobile Phase Preparation: The sample is prepared as for HPLC analysis but at a lower concentration, typically around 10 µg/mL. The mobile phases are prepared with LC-MS grade solvents and additives.

LC-MS Conditions:

- System: LC-MS system equipped with an Electrospray Ionization (ESI) source.
- Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient:

- 0-0.5 min: 5% B
- 0.5-3.5 min: 5% to 95% B
- 3.5-4.5 min: 95% B
- 4.5-5.0 min: 95% to 5% B

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

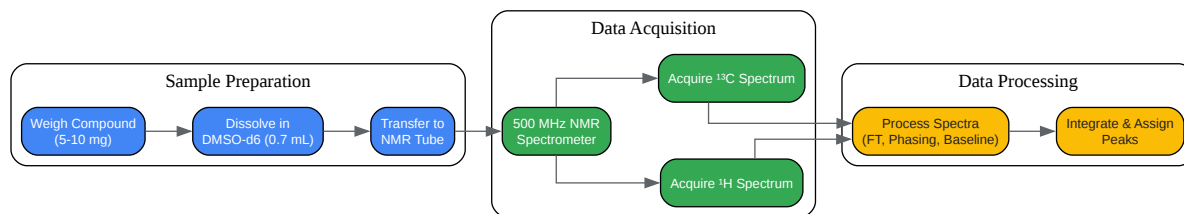
- Injection Volume: 2 µL.

- MS Parameters:

- Ionization Mode: ESI Positive
- Mass Range: m/z 50-500
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C

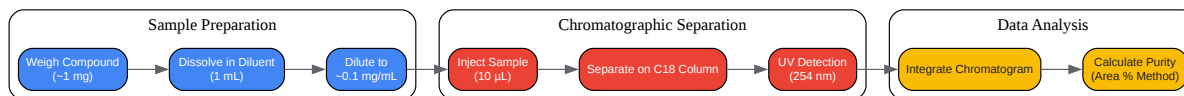
Visualized Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic analysis of **5-Bromo-2-methoxypyridine-4-boronic acid**.



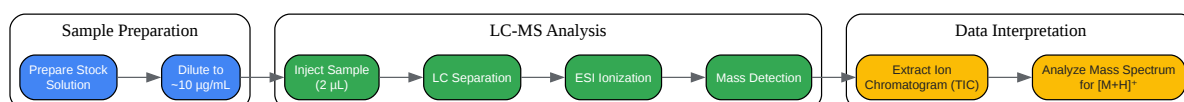
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Caption: Workflow for NMR spectroscopic analysis.



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Caption: Workflow for HPLC purity analysis.



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Caption: Workflow for LC-MS analysis.

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